molecular formula C16H14F2N2OS2 B12048463 N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide

N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide

Cat. No.: B12048463
M. Wt: 352.4 g/mol
InChI Key: KVEHHXDDIPCXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further linked to a carbamothioyl group and a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the difluoromethyl sulfanyl intermediate. This intermediate is then reacted with a phenylcarbamothioyl compound under specific conditions to form the final product. Common reagents used in these reactions include difluoromethylating agents, sulfur-containing compounds, and phenylacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Mechanism of Action

The mechanism of action of N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14F2N2OS2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[[4-(difluoromethylsulfanyl)phenyl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C16H14F2N2OS2/c17-15(18)23-13-8-6-12(7-9-13)19-16(22)20-14(21)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,19,20,21,22)

InChI Key

KVEHHXDDIPCXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)SC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.